Tert-butyl allyl(3,5-dinitrobenzyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

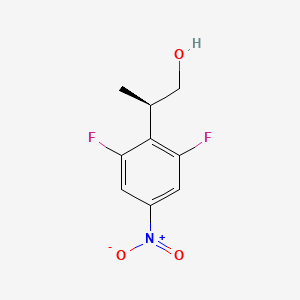

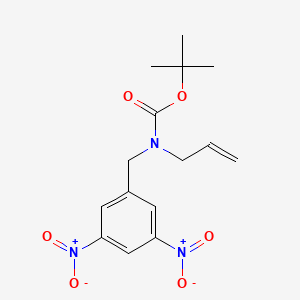

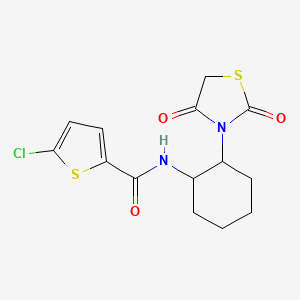

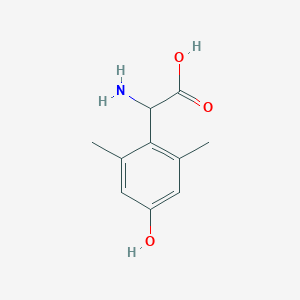

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate is a chemical compound with the molecular formula C15H19N3O6 . It has a molecular weight of 337.33 .

Molecular Structure Analysis

The molecular structure of Tert-butyl allyl(3,5-dinitrobenzyl)carbamate consists of 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate has a predicted density of 1.261±0.06 g/cm3 and a predicted boiling point of 468.2±45.0 °C .Scientific Research Applications

Synthesis of Isoxazolidines

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate is utilized in the synthesis of isoxazolidines, which are important heterocyclic compounds with applications in pharmaceuticals and agrochemicals. Isoxazolidines are known for their biological activities, including antibacterial, antifungal, and anticancer properties .

Development of Thiazolidin-2-ones

This compound is also used in the synthesis of 5-substituted thiazolidin-2-ones. Thiazolidin-2-ones are valuable in medicinal chemistry due to their anti-inflammatory, antidiabetic, and anticancer activities. The reaction involving xanthates and tert-butyl allylcarbamates is a key step in their production .

Polymer Chemistry

In polymer chemistry, tert-butyl allyl(3,5-dinitrobenzyl)carbamate can be used as a monomer or a modifying agent. Its unique structure allows it to introduce specific functional groups into polymer chains, enhancing properties such as thermal stability, mechanical strength, and chemical resistance .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules through various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions. Its stability and reactivity make it a valuable tool for synthetic chemists .

Pharmaceutical Research

In pharmaceutical research, tert-butyl allyl(3,5-dinitrobenzyl)carbamate is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. This approach can improve the bioavailability, solubility, and targeting of therapeutic agents .

Material Science

The compound is also investigated for its applications in material science. It can be used to create advanced materials with specific properties, such as high-performance coatings, adhesives, and composites. Its ability to form stable bonds with various substrates makes it useful in developing new materials .

Catalysis

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate can act as a ligand in catalytic processes. Ligands are molecules that bind to metal centers in catalysts, influencing their activity and selectivity. This compound’s structure allows it to form stable complexes with metals, enhancing catalytic efficiency in various chemical reactions .

Environmental Chemistry

In environmental chemistry, this compound is studied for its potential in pollution control and remediation. Its reactivity can be harnessed to break down harmful pollutants or to capture and neutralize toxic substances in the environment .

properties

IUPAC Name |

tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIABNLBYRDLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)